(1S,5R,7S)-7-Phenylmethoxybicyclo[3.2.0]heptan-6-one
Description
(1S,5R,7S)-7-Phenylmethoxybicyclo[3.2.0]heptan-6-one is a bicyclic ketone featuring a phenylmethoxy substituent at the 7-position. The compound’s bicyclo[3.2.0] framework imposes significant conformational rigidity, influencing its physical properties and chemical behavior.
Properties
IUPAC Name |
(1S,5R,7S)-7-phenylmethoxybicyclo[3.2.0]heptan-6-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16O2/c15-13-11-7-4-8-12(11)14(13)16-9-10-5-2-1-3-6-10/h1-3,5-6,11-12,14H,4,7-9H2/t11-,12+,14+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DQYUGMGODZPAOS-DYEKYZERSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2C(C1)C(=O)C2OCC3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H]2[C@@H](C1)C(=O)[C@H]2OCC3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1S,5R,7S)-7-Phenylmethoxybicyclo[3.2.0]heptan-6-one typically involves the following steps:
Starting Materials: The synthesis begins with readily available starting materials such as cyclopentadiene and benzyl chloride.
Cycloaddition Reaction: A Diels-Alder reaction between cyclopentadiene and a suitable dienophile forms the bicyclic core.
Functional Group Modification:
Oxidation: The final step involves the oxidation of the intermediate to form the ketone group at the 6-position.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors for the Diels-Alder reaction and efficient purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
(1S,5R,7S)-7-Phenylmethoxybicyclo[3.2.0]heptan-6-one undergoes various chemical reactions, including:
Oxidation: The ketone group can be further oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: Reduction of the ketone group can yield alcohols.
Substitution: The phenylmethoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Nucleophiles such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) are used for substitution reactions.
Major Products
Oxidation: Carboxylic acids and esters.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
(1S,5R,7S)-7-Phenylmethoxybicyclo[3.2.0]heptan-6-one has several applications in scientific research:
Chemistry: Used as a model compound for studying reaction mechanisms and stereochemistry.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the synthesis of complex organic molecules and as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of (1S,5R,7S)-7-Phenylmethoxybicyclo[3.2.0]heptan-6-one involves its interaction with specific molecular targets. The phenylmethoxy group and the bicyclic core play crucial roles in binding to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Core Structural Variations
The bicyclo[3.2.0]heptan-6-one scaffold is versatile, with modifications at positions 1, 5, and 7 leading to diverse derivatives:
Key Observations :
Physicochemical Properties
Critical data from NMR, MS, and crystallography:
Thermodynamic Stability :
Reactivity and Functionalization
- Baeyer-Villiger Oxidation : Bicyclo[3.2.0]heptan-6-one undergoes regioselective oxidation. DFT studies indicate that P1 and P3 regioisomers are kinetically and thermodynamically favored for related ketones .
- Enzymatic Reduction : HLADH selectively reduces (1R,5S)-7-chloro derivatives to chlorohydrins with retained stereochemistry .
- Solvolysis: Methanolysis of chlorinated intermediates (e.g., 14b) yields hydroxylated products (18 and 19) with moderate efficiency .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
